molecular formula C22H24ClN3 B15099086 2-Chloro-5-octylindolo[2,3-b]quinoxaline

2-Chloro-5-octylindolo[2,3-b]quinoxaline

Cat. No.: B15099086
M. Wt: 365.9 g/mol
InChI Key: NRGXHFPCTZWPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-octylindolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science and medicinal chemistry. The structure of this compound consists of a quinoxaline core fused with an indole ring, with a chlorine atom at the 2-position and an octyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolo[2,3-b]quinoxaline derivatives, including 2-Chloro-5-octylindolo[2,3-b]quinoxaline, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of copper-doped CdS nanoparticles under microwave irradiation . Cerium (IV) oxide nanoparticles have also been used effectively in aqueous medium to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry principles, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-octylindolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoxaline core, potentially leading to the formation of dihydroquinoxaline derivatives.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoxaline N-oxides, while substitution reactions can yield a wide range of functionalized indoloquinoxaline derivatives.

Scientific Research Applications

2-Chloro-5-octylindolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-octylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, indoloquinoxaline derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

2-Chloro-5-octylindolo[2,3-b]quinoxaline can be compared with other similar compounds, such as:

    Indolo[2,3-b]quinoxaline: The parent compound without the chlorine and octyl substituents.

    2-Chloroindolo[2,3-b]quinoxaline: Similar structure but without the octyl group.

    5-Octylindolo[2,3-b]quinoxaline: Similar structure but without the chlorine atom.

The presence of the chlorine atom and the octyl group in this compound can influence its chemical reactivity, biological activity, and physical properties, making it unique compared to its analogs.

Properties

Molecular Formula

C22H24ClN3

Molecular Weight

365.9 g/mol

IUPAC Name

9-chloro-6-octylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H24ClN3/c1-2-3-4-5-6-9-14-26-20-13-12-16(23)15-17(20)21-22(26)25-19-11-8-7-10-18(19)24-21/h7-8,10-13,15H,2-6,9,14H2,1H3

InChI Key

NRGXHFPCTZWPTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.